molecular formula C34H26F12IN7OP2Ru B6291211 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate CAS No. 204273-39-2

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

Cat. No.: B6291211
CAS No.: 204273-39-2
M. Wt: 1066.5 g/mol
InChI Key: JYHYCPGABQYTOW-UHFFFAOYSA-N
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Description

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate: is a complex compound that combines several functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of ruthenium(2+) and phenanthroline derivatives in its structure suggests its utility in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide typically involves the iodination of N-(1,10-phenanthrolin-5-yl)acetamide. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane.

For the preparation of 2-pyridin-2-ylpyridine, a common method involves the coupling of pyridine derivatives using a palladium-catalyzed cross-coupling reaction. This reaction is performed under an inert atmosphere with a base such as potassium carbonate.

The incorporation of ruthenium(2+) into the compound is achieved through coordination with the phenanthroline and pyridine ligands. This step often requires the use of a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline and pyridine moieties.

    Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.

    Substitution: The iodo group in 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Nucleophiles like amines or thiols can replace the iodo group under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenanthroline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, the compound’s metal-binding properties are exploited for labeling and imaging applications. It can be used to tag biomolecules, enabling their detection and analysis.

Medicine

The compound has potential applications in medicine, particularly in the development of metal-based drugs. Ruthenium complexes are known for their anticancer properties, and this compound could be explored for similar therapeutic uses.

Industry

In industry, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and environmental applications.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with metal ions and form stable complexes. The phenanthroline and pyridine ligands provide multiple binding sites, enhancing the compound’s affinity for metals. This coordination can modulate the reactivity of the metal center, influencing various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide
  • 2-pyridin-2-ylpyridine
  • Ruthenium(2+) complexes with phenanthroline ligands

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and metal ions. This structural diversity enhances its versatility and potential applications. Compared to similar compounds, it offers a broader range of reactivity and binding capabilities, making it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYCPGABQYTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26F12IN7OP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1066.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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